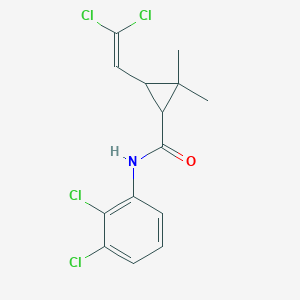
3-(2,2-dichloroethenyl)-N-(2,3-dichlorophenyl)-2,2-dimethylcyclopropane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,2-dichloroethenyl)-N-(2,3-dichlorophenyl)-2,2-dimethylcyclopropane-1-carboxamide is a synthetic organic compound known for its unique chemical structure and properties. It is characterized by the presence of a cyclopropane ring, dichloroethenyl, and dichlorophenyl groups, making it a compound of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-dichloroethenyl)-N-(2,3-dichlorophenyl)-2,2-dimethylcyclopropane-1-carboxamide involves multiple steps, including the formation of the cyclopropane ring and the introduction of the dichloroethenyl and dichlorophenyl groups. Common synthetic routes include:
Farks Method (Diazoacetate Method): This method involves the condensation of isobutylene and chloroacetaldehyde under AlCl3 catalysis, followed by acetylation, zinc powder reduction, and acid-catalyzed isomerization to obtain conjugated diene.
002$S Phase Model Method: This method involves the condensation of 2-methylbutene alcohol with methyl orthoacetate in the presence of acidic catalysts, followed by polyaddition with carbon tetrachloride and cyclization to form the desired compound.
Sagami-Curalay Method: This method involves the isomerization of enol produced by isobutylene and chloroacetaldehyde, followed by condensation with trimethyl orthoacetate and cyclization to form the final product.
Industrial Production Methods
Industrial production of this compound typically follows the synthetic routes mentioned above, with optimization for large-scale production. The choice of method depends on factors such as yield, cost, and availability of reagents.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,2-dichloroethenyl)-N-(2,3-dichlorophenyl)-2,2-dimethylcyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichloroethenyl and dichlorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-(2,2-dichloroethenyl)-N-(2,3-dichlorophenyl)-2,2-dimethylcyclopropane-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-(2,2-dichloroethenyl)-N-(2,3-dichlorophenyl)-2,2-dimethylcyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Altering receptor function and signaling pathways.
Disrupting Cellular Processes: Affecting cell division, apoptosis, or other cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate: Shares a similar cyclopropane structure but differs in the ester functional group.
Cyclopropanecarboxylic acid derivatives: Compounds with variations in the substituents on the cyclopropane ring.
Uniqueness
3-(2,2-dichloroethenyl)-N-(2,3-dichlorophenyl)-2,2-dimethylcyclopropane-1-carboxamide is unique due to its specific combination of dichloroethenyl and dichlorophenyl groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H13Cl4NO |
|---|---|
Peso molecular |
353.1g/mol |
Nombre IUPAC |
3-(2,2-dichloroethenyl)-N-(2,3-dichlorophenyl)-2,2-dimethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C14H13Cl4NO/c1-14(2)7(6-10(16)17)11(14)13(20)19-9-5-3-4-8(15)12(9)18/h3-7,11H,1-2H3,(H,19,20) |
Clave InChI |
GDPJQCPHIWOVLO-UHFFFAOYSA-N |
SMILES |
CC1(C(C1C(=O)NC2=C(C(=CC=C2)Cl)Cl)C=C(Cl)Cl)C |
SMILES canónico |
CC1(C(C1C(=O)NC2=C(C(=CC=C2)Cl)Cl)C=C(Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















